Cas no 1260767-05-2 (2-(3-chlorophenoxy)acetohydrazide)

2-(3-chlorophenoxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chlorophenoxy)acetohydrazide
- STK030227
- 1260767-05-2
- AKOS005380678
- A1-03897
- (3-Chlorophenoxy)-acetic acid hydrazide
- starbld0047863
- SCHEMBL22227971
- Oprea1_105923
- (3-Chloro-phenoxy)-acetic acid hydrazide
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- MDL: MFCD11975864
- Inchi: InChI=1S/C15H25NO6/c1-5-19-12(17)11-10-16(13(18)22-14(2,3)4)7-6-15(11)20-8-9-21-15/h11H,5-10H2,1-4H3
- InChI Key: OHROSFJADOTPPZ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1CN(CCC12OCCO2)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 200.035
- Monoisotopic Mass: 200.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.4Ų
2-(3-chlorophenoxy)acetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395316-10g |
8-(Tert-butyl) 6-ethyl 1,4-dioxa-8-azaspiro[4.5]Decane-6,8-dicarboxylate |
1260767-05-2 | 98% | 10g |
¥5133.00 | 2024-08-09 |
2-(3-chlorophenoxy)acetohydrazide Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 2-(3-chlorophenoxy)acetohydrazide
Recent Advances in the Study of 2-(3-Chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazide derivative, characterized by its unique structural features, has been explored for its potential as a bioactive scaffold in the synthesis of novel therapeutic agents. Recent studies have focused on its role in modulating key biological pathways, particularly in the context of antimicrobial, anticancer, and anti-inflammatory activities.
One of the most notable advancements in the study of 2-(3-chlorophenoxy)acetohydrazide is its application in the design of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for the development of new antibiotics.
In addition to its antimicrobial properties, 2-(3-chlorophenoxy)acetohydrazide has shown promise in anticancer research. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicated that these derivatives induce apoptosis via the mitochondrial pathway, underscoring their potential as chemotherapeutic agents. Further optimization of the compound's structure is underway to enhance its efficacy and reduce off-target effects.
The compound's anti-inflammatory potential has also been explored in recent years. A 2024 study published in European Journal of Pharmacology demonstrated that 2-(3-chlorophenoxy)acetohydrazide derivatives significantly inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. These findings suggest that the compound could serve as a scaffold for developing novel anti-inflammatory drugs, particularly for treating chronic inflammatory conditions like rheumatoid arthritis.
From a synthetic chemistry perspective, 2-(3-chlorophenoxy)acetohydrazide has proven to be a valuable intermediate in the preparation of diverse heterocyclic compounds. Recent work published in Tetrahedron Letters detailed its use in the synthesis of pyrazole and triazole derivatives, which are known for their broad-spectrum biological activities. The compound's reactivity and ease of functionalization make it an attractive building block for medicinal chemists.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-chlorophenoxy)acetohydrazide-based therapeutics. Issues such as pharmacokinetic properties, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Ongoing research is focusing on these aspects, with several derivatives currently in the early stages of preclinical evaluation.
In conclusion, 2-(3-chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility position it as a valuable tool for drug discovery. Future studies should aim to elucidate its molecular targets more precisely and optimize its pharmacological profile to facilitate clinical development.
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